Regioisomer Density and Boiling Point Comparison
The target compound (N-aryl lactam) exhibits a predicted density of 1.303 g·cm⁻³ and boiling point of 452.8 °C, whereas its regioisomer 6-(4-fluorophenyl)piperidine-2,4-dione (C-aryl ketone) shows a lower density of 1.264 g·cm⁻³ and lower boiling point of 435.5 °C . The density difference of +0.039 g·cm⁻³ (3.1% higher) and boiling point elevation of +17.3 °C are consistent with stronger intermolecular dipolar interactions in the N-aryl imide structure, directly impacting purification, crystallization, and formulation behavior.
| Evidence Dimension | Predicted density and boiling point |
|---|---|
| Target Compound Data | Density 1.303 ± 0.06 g·cm⁻³; BP 452.8 ± 40.0 °C |
| Comparator Or Baseline | 6-(4-Fluorophenyl)piperidine-2,4-dione: density 1.264 ± 0.06 g·cm⁻³; BP 435.5 ± 45.0 °C |
| Quantified Difference | Δ Density = +0.039 g·cm⁻³ (+3.1%); Δ BP = +17.3 °C |
| Conditions | Predicted values from ACD/Labs or analogous computational estimation algorithms as reported by Chemsrc and ChemicalBook. |
Why This Matters
A 3% density increase and 17 °C boiling point elevation alter chromatographic retention, recrystallization solvent selection, and thermal stability margins during scale-up or formulation.
